molecular formula C7H5BrF3NO2 B2499282 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate CAS No. 2247849-69-8

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate

Cat. No.: B2499282
CAS No.: 2247849-69-8
M. Wt: 272.021
InChI Key: ABIGYTIONMVXNQ-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate is a synthetic organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a trifluoromethyl group attached to the ethanone moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate typically involves the reaction of 4-bromopyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at a temperature range of 0-5°C, to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethanone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). The reactions are usually carried out in acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution Reactions: Substituted pyridines with various functional groups.

    Oxidation Reactions: Carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyridine: Lacks the trifluoromethyl group and has different reactivity and applications.

    2,2,2-Trifluoroacetophenone: Lacks the bromopyridine moiety and has distinct chemical properties.

    4-Bromo-2-fluoropyridine: Contains a fluorine atom instead of the trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate is unique due to the presence of both the bromopyridine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical reactions and scientific research applications.

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO.H2O/c8-4-1-2-12-5(3-4)6(13)7(9,10)11;/h1-3H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIGYTIONMVXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)C(F)(F)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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